molecular formula C11H14Si B8649278 Silacyclopent-3-ene, 1-methyl-1-phenyl- CAS No. 50694-31-0

Silacyclopent-3-ene, 1-methyl-1-phenyl-

Cat. No. B8649278
M. Wt: 174.31 g/mol
InChI Key: NRPBNSRSVCOHBL-UHFFFAOYSA-N
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Patent
US05130390

Procedure details

In a 500 mL two neck rb flask equipped with a reflux condenser, a Teflon covered magnetic stirring bar and a rubber septum was placed active magnesium powder (9.6 g, 0.4 mol), methylphenyldichlorosilane (38.2 g, 0.2 mol) and THF (300 mL). The reflux condenser was connected to a refrigeration unit. Ethylene glycol cooled to -20° C. was circulated through the reflux condenser. 1,3-Butadiene (15.1 g, 0.28 mol) was condensed at -78° C. into a volumetric flask which was sealed with a rubber septum. The 1,3-butadiene was transferred into the reaction via a cannula. The reaction mixture was stirred at rt for 24 h. Ether (2×100 mL) was added. The organic solution was decanted from the magnesium chloride salts. These were transferred to a sintered glass funnel and were washed with ether (100 mL). The combined organic solution was washed with water (2×50 mL), dried over anhydrous magnesium sulfate, filtered and the volatile solvents removed by evaporation under reduced pressure. The residue was purified by distillation through a 10 cm vacuum jacketed Vigreux column. The expected compound, bp 105°-107° C., 5 mm Hg, 42% yield, was collected.
[Compound]
Name
two
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step Two
Quantity
38.2 g
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
reactant
Reaction Step Four
Quantity
15.1 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
100 mL
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[Mg].[CH3:2][Si:3]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)(Cl)Cl.[CH2:12]1[CH2:16]O[CH2:14][CH2:13]1.C=CC=C>CCOCC.C(O)CO>[CH3:2][Si:3]1([C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=2)[CH2:14][CH:13]=[CH:12][CH2:16]1

Inputs

Step One
Name
two
Quantity
500 mL
Type
reactant
Smiles
Step Two
Name
Quantity
9.6 g
Type
reactant
Smiles
[Mg]
Step Three
Name
Quantity
38.2 g
Type
reactant
Smiles
C[Si](Cl)(Cl)C1=CC=CC=C1
Step Four
Name
Quantity
300 mL
Type
reactant
Smiles
C1CCOC1
Step Five
Name
Quantity
15.1 g
Type
reactant
Smiles
C=CC=C
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC=C
Step Seven
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CO)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at rt for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
condensed at -78° C. into a volumetric flask which
CUSTOM
Type
CUSTOM
Details
was sealed with a rubber septum
CUSTOM
Type
CUSTOM
Details
The organic solution was decanted from the magnesium chloride salts
CUSTOM
Type
CUSTOM
Details
These were transferred to a sintered glass funnel
WASH
Type
WASH
Details
were washed with ether (100 mL)
WASH
Type
WASH
Details
The combined organic solution was washed with water (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the volatile solvents removed by evaporation under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The residue was purified by distillation through a 10 cm vacuum
CUSTOM
Type
CUSTOM
Details
The expected compound, bp 105°-107° C., 5 mm Hg, 42% yield, was collected

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
C[Si]1(CC=CC1)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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